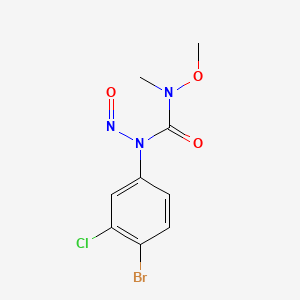![molecular formula C16H16N2O3 B14424629 N-[(4-Acetamidophenoxy)methyl]benzamide CAS No. 82212-43-9](/img/structure/B14424629.png)
N-[(4-Acetamidophenoxy)methyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(4-Acetamidophenoxy)methyl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide group attached to a phenoxy group, which is further substituted with an acetamido group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Acetamidophenoxy)methyl]benzamide can be achieved through several methods. One common approach involves the direct condensation of benzoic acids and amines in the presence of a catalyst. For instance, the reaction can be performed using diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its high efficiency, low reaction times, and eco-friendly process.
Another method involves the Beckmann rearrangement, where oximes derived from ketones are converted to amides. This reaction typically requires the conversion of the oxime oxygen to a good leaving group, followed by heating .
Industrial Production Methods
In industrial settings, the production of benzamide derivatives often involves the use of high-temperature reactions between carboxylic acids and amines. These reactions are typically carried out at temperatures exceeding 180°C, which may not be compatible with all functionalized molecules .
化学反応の分析
Types of Reactions
N-[(4-Acetamidophenoxy)methyl]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: N-bromosuccinimide (NBS) for free radical bromination at the benzylic position.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines. Substitution reactions can lead to the formation of various substituted benzamides.
科学的研究の応用
N-[(4-Acetamidophenoxy)methyl]benzamide has several applications in scientific research:
Chemistry: It is used as a reagent and catalyst in various synthetic processes, including condensation reactions and acylation.
Industry: It is employed in the production of materials for the paper, plastic, and rubber industries.
作用機序
The mechanism of action of N-[(4-Acetamidophenoxy)methyl]benzamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
類似化合物との比較
Similar Compounds
- Ethenzamide
- Salicylamide
- Procainamide
- Moclobemide
- Metoclopramide
- Amisulpride
- Sulpiride
Uniqueness
N-[(4-Acetamidophenoxy)methyl]benzamide is unique due to its specific structural features, such as the presence of an acetamido group attached to the phenoxy group. This structural arrangement imparts distinct chemical properties and reactivity, making it suitable for various applications in scientific research and industry .
特性
CAS番号 |
82212-43-9 |
|---|---|
分子式 |
C16H16N2O3 |
分子量 |
284.31 g/mol |
IUPAC名 |
N-[(4-acetamidophenoxy)methyl]benzamide |
InChI |
InChI=1S/C16H16N2O3/c1-12(19)18-14-7-9-15(10-8-14)21-11-17-16(20)13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,17,20)(H,18,19) |
InChIキー |
NXHMMATVMVHMKV-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=CC=C(C=C1)OCNC(=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-[[2-[(2-Chloroacetyl)amino]acetyl]amino]-4-methylpentanoic acid](/img/structure/B14424572.png)





![2-[1-(4-Methylphenyl)butylidene]hydrazine-1-carbothioamide](/img/structure/B14424605.png)


